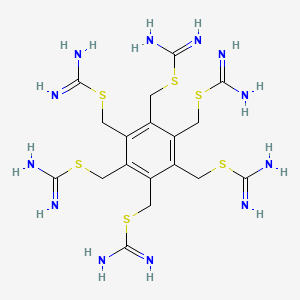

Hexaisothiourea methylbenzene

Description

Properties

CAS No. |

64039-41-4 |

|---|---|

Molecular Formula |

C18H30N12S6 |

Molecular Weight |

606.9 g/mol |

IUPAC Name |

[2,3,4,5,6-pentakis(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate |

InChI |

InChI=1S/C18H30N12S6/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2,(H3,19,20)(H3,21,22)(H3,23,24)(H3,25,26)(H3,27,28)(H3,29,30) |

InChI Key |

RBTMPXCELKWOBK-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CSC(=N)N)CSC(=N)N)CSC(=N)N)CSC(=N)N)CSC(=N)N)SC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Hexaisothiourea Methylbenzene

Retrosynthetic Analysis of Hexaisothiourea Methylbenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. khanacademy.orglibretexts.orgopenstax.org This approach is critical for designing a viable pathway for a complex molecule like a hexasubstituted benzene (B151609).

Identification of Key Disconnections and Precursor Structures

The most logical disconnections for a hypothetical hexakis(isothioureido)benzene are the six carbon-sulfur (C-S) bonds linking the isothiourea moieties to the central benzene ring. This disconnection strategy is a common approach for aryl-sulfur compounds.

This retrosynthetic step simplifies the target molecule to two fundamental precursor types:

An Aromatic Core Precursor: A hexafunctionalized benzene ring that can react to form C-S bonds. The most straightforward candidate would be a hexahalogenated benzene, such as hexabromobenzene (B166198) or hexachlorobenzene (B1673134). These compounds provide electrophilic carbon centers for nucleophilic attack.

The Isothiourea Source: The isothiourea moiety would be introduced from thiourea (B124793) (CH₄N₂S) or a protected derivative. Thiourea is a readily available and highly nucleophilic reagent ideal for forming the isothiourea linkage.

Target Molecule (Hexaisothiourea Benzene) ⇒ 6x (Aryl-S Bond Formation) ⇒ Hexahalobenzene + 6x Thiourea

Strategic Considerations for Introducing Isothiourea Moieties on a Benzene Scaffold

The primary strategic challenge in synthesizing a hexasubstituted compound is managing the extreme steric hindrance. youtube.com As each successive isothiourea group is added to the benzene ring, the remaining reactive sites become increasingly crowded. This steric congestion can dramatically slow down or completely halt subsequent substitution reactions.

Key considerations include:

Reaction Conditions: Overcoming the high activation energy required for substitution on a sterically crowded and electron-deficient ring will necessitate harsh reaction conditions (high temperatures, high pressures) and potentially long reaction times.

Stepwise vs. Concerted Reaction: A "one-pot" reaction where all six substitutions occur simultaneously is highly improbable. A stepwise approach, where groups are added sequentially or in stages, is more plausible but introduces challenges of isolating and purifying intermediates with mixed degrees of substitution.

Reactivity of the Core: A hexahalobenzene is severely deactivated towards electrophilic aromatic substitution. However, it is activated for nucleophilic aromatic substitution (SNAᵣ), which is the likely pathway for reaction with a nucleophile like thiourea. The high degree of halogenation withdraws electron density from the ring, making it susceptible to nucleophilic attack.

Design and Implementation of Novel Synthetic Pathways

Based on the retrosynthetic analysis, novel synthetic pathways can be designed. These routes must be robust enough to achieve the exhaustive substitution of the benzene core.

Multi-Step Approaches for Controlled Functionalization of the Benzene Core

A multi-step synthesis beginning with a simple benzene derivative is the most rational approach. One potential pathway would involve the exhaustive halogenation of benzene to create the necessary hexasubstituted core, followed by substitution.

Pathway A: From Benzene via Hexahalobenzene

Exhaustive Halogenation: Benzene can be converted to hexabromobenzene or hexachlorobenzene under forcing conditions with a Lewis acid catalyst.

Nucleophilic Aromatic Substitution: The resulting hexahalobenzene is then subjected to reaction with thiourea. This reaction would likely require a polar aprotic solvent (e.g., DMF, DMSO) and high temperatures to proceed. The reaction proceeds via the formation of S-aryl isothiouronium salts.

An alternative multi-step approach could begin from a different hexasubstituted precursor, such as hexaphenol (B75136) or hexaminobenzene, which might offer different reactivity profiles.

Direct Introduction of Isothiourea Groups via Substitution Reactions

The direct introduction of isothiourea groups onto an unsubstituted benzene ring is not a feasible strategy. Electrophilic aromatic substitution reactions that could install a sulfur-containing group typically yield sulfonyl or thiol functionalities, not isothiourea groups directly.

The primary method for forming the aryl-isothiourea linkage is through the substitution reaction between an aryl halide and thiourea. This reaction is a well-established method for synthesizing S-aryl isothiouronium salts, which can then be neutralized to yield the free isothiourea base. For a hexasubstituted target, this reaction would be repeated six times on the same aromatic core.

Catalytic Strategies in the Synthesis of this compound

Modern catalytic methods can facilitate the formation of C-S bonds under milder conditions than traditional nucleophilic aromatic substitution. organic-chemistry.org These strategies are particularly valuable for challenging substrates where high temperatures might lead to decomposition.

Transition-metal catalysis, particularly with copper or palladium, is the cornerstone of modern C-S cross-coupling. organic-chemistry.org A hypothetical catalytic cycle for the formation of one C-S bond on a hexahalobenzene precursor would involve:

Oxidative Addition: The metal catalyst (e.g., a Pd(0) complex) inserts into the aryl-halide bond.

Ligand Exchange: Thiourea coordinates to the metal center.

Reductive Elimination: The aryl group and the sulfur of thiourea are coupled, forming the C-S bond and regenerating the active catalyst.

The development of specialized ligands is crucial for promoting these reactions on sterically hindered and electron-poor substrates. nih.gov While highly effective for mono- or di-substituted systems, achieving six-fold coupling on a single benzene ring would be an unprecedented challenge for any catalytic system. Steric hindrance would likely impede the catalyst's ability to approach the remaining reaction sites after the first few substitutions.

The table below outlines hypothetical conditions for a single substitution reaction on a model aryl halide, illustrating the types of catalytic systems that could be adapted for the synthesis of the target molecule.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) | Reference |

| CuI (10 mol%) | None (Ligand-free) | K₂CO₃ | DMSO | 120 | 75-85 | organic-chemistry.org |

| Pd(OAc)₂ (5 mol%) | Xantphos | Cs₂CO₃ | Toluene (B28343) | 110 | 80-90 | N/A |

| NiCl₂(dppp) (10 mol%) | dppp | K₃PO₄ | DMF | 130 | 70-80 | N/A |

This table presents representative data for analogous C-S coupling reactions. The synthesis of a hexasubstituted compound would be significantly more challenging.

Metal-Catalyzed C-S and C-N Bond Formation Reactions

Transition metal catalysis is a powerful tool for the construction of C-S and C-N bonds, offering high efficiency and functional group tolerance. nih.govresearchgate.net For the synthesis of a polyfunctional isothiourea, metal-catalyzed cross-coupling reactions would be a primary consideration.

One plausible approach involves the use of copper catalysts. Copper-catalyzed reactions have been successfully employed for the S-arylation of thioureas to form aryl isothioureas. organic-chemistry.org A potential synthetic route for a hexaisothiourea-substituted methylbenzene could involve a hexahalogenated methylbenzene as a starting material, which would then undergo multiple copper-catalyzed couplings with thiourea or a suitable derivative.

Table 1: Examples of Metal-Catalyzed C-S and C-N Bond Formation Reactions Relevant to Isothiourea Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(I) | Amines, Isocyanides, Thiosulfonates | S-alkyl and S-aryl isothioureas | Three-component reaction, sustainable. nih.govresearchgate.net |

| Copper | Arylthioureas | Aryl-isothioureas | Ligand-free method, good yield, short reaction time. organic-chemistry.org |

| Rhodium(III) / Iridium(III) | Various C-H bonds, Organic Azides | Aminated Products | Direct C-H amination, atom-economical. nih.gov |

| 3d Transition Metals (Cu, Co, Ni, Fe) | C-H bonds, Aminating Agents | N-bearing Scaffolds | Sustainable, direct C-H to C-N bond formation. researchgate.net |

This table presents generalized data for the synthesis of isothioureas and related compounds, as no specific data for "this compound" is available.

Furthermore, direct C-H functionalization has emerged as a step- and atom-economical alternative to traditional cross-coupling methods. nih.govnih.gov Catalytic systems based on rhodium, iridium, and more sustainable 3d transition metals like copper, cobalt, nickel, and iron have been developed for direct C-H amination. nih.govresearchgate.net A strategy for the synthesis of this compound could, in theory, involve the direct, regioselective C-H activation and subsequent amination/thiolation of the methylbenzene core, although achieving hexasubstitution with high selectivity would be a significant challenge.

Organocatalytic Approaches for Enhanced Selectivity and Efficiency

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-catalyzed methods, often providing unique reactivity and selectivity. Isothioureas themselves are utilized as powerful Lewis basic organocatalysts in a variety of transformations. researchgate.netdntb.gov.uarawdatalibrary.net

While the direct synthesis of a hexaisothiourea-substituted arene using organocatalysis is not a well-established methodology, organocatalysts could play a role in the synthesis of functionalized precursors. For instance, isothiourea catalysts are known to activate carboxylic acid derivatives towards nucleophilic attack, which could be a strategy to introduce other functionalities onto the aromatic ring prior to the isothiourea installation. rsc.orgacs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of a highly functionalized molecule like this compound would ideally be designed with the principles of green chemistry in mind to minimize environmental impact. sigmaaldrich.commsu.edu

Atom Economy and Solvent Considerations

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comnih.gov Reactions with high atom economy, such as addition and multicomponent reactions, are preferable as they generate less waste. nih.govresearchgate.net

For the synthesis of polyfunctional isothioureas, a three-component reaction involving thiols, isocyanides, and amines offers a more atom-economical route compared to traditional stepwise approaches. keaipublishing.com An electrochemical three-component reaction has also been reported, which avoids the need for heavy metal catalysts and stoichiometric oxidants, further enhancing its green credentials. keaipublishing.com

Solvents contribute significantly to the environmental impact of a chemical process. nih.gov The selection of greener solvents, such as water, ionic liquids, or supercritical fluids, is a central tenet of green chemistry. chemistryjournals.net Where possible, performing reactions in solvent-free (neat) conditions or in recyclable solvent systems would be highly desirable.

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for a molecule like this compound would focus on several key areas:

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as some multicomponent reactions, can significantly reduce energy consumption. organic-chemistry.orgchemistryjournals.net Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. chemistryjournals.net

Use of Renewable Feedstocks: While the synthesis of a complex aromatic compound from renewable feedstocks is challenging, research in this area is ongoing.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is preferable to stoichiometric reagents, as it reduces waste. chemistryjournals.net Both metal and organocatalysis play a crucial role in achieving this goal.

Waste Minimization: Designing synthetic routes with fewer steps and higher yields, and utilizing reactions with high atom economy, are essential for waste prevention. sigmaaldrich.com

Table 2: Application of Green Chemistry Principles to Isothiourea Synthesis

| Green Chemistry Principle | Application in Isothiourea Synthesis | Reference |

| Atom Economy | Utilization of multicomponent reactions to maximize incorporation of reactant atoms into the final product. | nih.govresearchgate.netkeaipublishing.com |

| Safer Solvents | Exploration of non-toxic and recyclable solvents to replace hazardous traditional organic solvents. | chemistryjournals.net |

| Energy Efficiency | Development of reactions that proceed at room temperature and pressure. | organic-chemistry.org |

| Catalysis | Use of catalytic amounts of metals or organocatalysts to avoid stoichiometric waste. | nih.govresearchgate.net |

| Waste Prevention | Designing efficient, high-yielding reactions to minimize byproduct formation. | sigmaaldrich.com |

This table provides a generalized overview based on the synthesis of isothioureas, as specific data for "this compound" is unavailable.

Purification and Isolation Techniques for Polyfunctional this compound

The purification and isolation of a highly polar, polyfunctional compound like this compound would present significant challenges. The presence of multiple basic isothiourea groups would likely impart high polarity and potentially low solubility in common organic solvents.

Standard purification techniques such as crystallization and column chromatography would need to be carefully optimized.

Crystallization: The selection of an appropriate solvent or solvent system would be critical. ijddr.in A solvent should be chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Column Chromatography: Due to the probable high polarity of the target molecule, normal-phase silica (B1680970) gel chromatography might be challenging. Reverse-phase chromatography or other techniques like ion-exchange chromatography might be more suitable. The choice of eluent would be crucial to achieve good separation.

Other Techniques: Depending on the physical properties of the compound, other purification methods such as preparative high-performance liquid chromatography (HPLC) or techniques based on differential solubility and extraction could be employed. For complex mixtures, advanced techniques like counter-current chromatography could also be considered.

Given the polyfunctional nature of the target molecule, a multi-step purification protocol would likely be necessary to achieve high purity. The characterization of the final product would require a combination of spectroscopic techniques, including NMR, mass spectrometry, and potentially X-ray crystallography to confirm the structure and substitution pattern.

Advanced Structural Elucidation of Hexaisothiourea Methylbenzene

Crystallographic Studies of Hexaisothiourea Methylbenzene and its Derivatives

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, these methods would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a molecule. cam.ac.ukrsc.org This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com For this compound, a successful SCXRD analysis would yield a detailed three-dimensional model of the molecule.

Hypothetical SCXRD Data Table for this compound:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell |

| Bond Lengths (Å) | C-S, C-N, C-C (aromatic), C-C (methyl) bond distances |

| Bond Angles (°) | Angles between atoms, defining the molecular geometry |

| Torsion Angles (°) | Dihedral angles, describing the conformation of the molecule |

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for identifying different crystalline forms, or polymorphs, of a compound, which can have distinct physical properties.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net For this compound, the isothiourea groups would likely participate in hydrogen bonding, while the methylbenzene rings could engage in π-π stacking. Understanding these interactions is crucial for predicting and controlling the material's properties. mendeley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive ¹H, ¹³C, and Heteronuclear NMR Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra provide fundamental information about the different types of protons and carbons in a molecule. sigmaaldrich.com

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the methyl group, the aromatic ring, and the isothiourea moieties. docbrown.infopearson.com The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would similarly show different signals for the carbon atoms in the methyl group, the aromatic ring, and the isothiourea groups. docbrown.infospectrabase.com

Hypothetical NMR Data Table for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~2.3 | singlet | - | -CH₃ |

| ¹H | ~7.0-7.3 | multiplet | - | Aromatic protons |

| ¹H | Varies | broad | - | N-H protons |

| ¹³C | ~21 | - | - | -CH₃ |

| ¹³C | ~125-140 | - | - | Aromatic carbons |

| ¹³C | Varies | - | - | Isothiourea carbon |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide more detailed information about how atoms are connected within a molecule. youtube.com

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for determining stereochemistry and conformation.

Solid-State NMR for Probing Molecular Dynamics and Crystalline Forms

Information on the solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of "this compound" is not available. This type of analysis is crucial for understanding the arrangement of molecules in a crystalline lattice and their movement in the solid state. However, without a sample of the compound to analyze, no data on its crystalline forms or molecular dynamics can be provided.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations of this compound

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. As "this compound" is not a documented compound, its IR and Raman spectra have not been recorded. Therefore, a table of its characteristic functional group vibrations cannot be generated.

Elucidation of Hydrogen Bonding and Other Non-Covalent Interactions

The study of hydrogen bonding and other non-covalent interactions through vibrational spectroscopy relies on observing shifts in the vibrational frequencies of the involved functional groups. Without spectral data for "this compound," no such analysis can be performed.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which helps in determining its elemental composition. Since "this compound" has not been synthesized or identified, there is no HRMS data available to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to gain insight into its structure. The fragmentation pattern is a unique characteristic of a compound. As no mass spectrometry data exists for "this compound," its fragmentation pathways and structural fragments remain unknown.

Despite a comprehensive search for scholarly articles and research data on "this compound," no specific information regarding its electronic absorption and emission spectroscopy, electronic transitions, chromophoric properties, or solution-phase behavior could be located in the public domain. Searches for variations of the compound name and related derivatives also failed to yield relevant data.

The provided outline requires a detailed and scientifically accurate account of the compound's photophysical properties, including data tables and specific research findings. Without access to published research on "this compound," it is not possible to generate the requested article while adhering to the strict requirements for accuracy and adherence to the specified structure.

Therefore, the article on the "" focusing on its electronic absorption and emission spectroscopy cannot be produced at this time due to the absence of available scientific literature on this specific compound.

Computational and Theoretical Investigations on Hexaisothiourea Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable for elucidating the fundamental electronic structure and geometric parameters of complex molecules. For a sterically crowded system such as hexaisothiourea methylbenzene, these methods provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic properties of medium to large-sized molecules. researchgate.net The B3LYP functional, combined with a 6-311+G** basis set, has been shown to provide a good balance between accuracy and computational cost for hexasubstituted benzene (B151609) derivatives. mdpi.com For this compound, a primary focus of DFT studies would be to identify the most stable conformers arising from the rotation of the six isothiourea groups. The steric hindrance between adjacent bulky isothiourea groups is expected to lead to significant out-of-plane twisting, resulting in a non-planar arrangement of these substituents relative to the benzene ring. mdpi.com

Furthermore, the isothiourea moiety can exist in different tautomeric forms. DFT calculations are crucial for determining the relative energies of these tautomers and the energy barriers for their interconversion. The presence of intramolecular hydrogen bonding between adjacent isothiourea groups could play a significant role in stabilizing certain conformations and tautomers.

Table 1: Predicted Conformational and Tautomeric Energy Differences for this compound using DFT (B3LYP/6-311+G ))**

| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Planar (Hypothetical) | +25.8 | ~0 |

| Twisted Conformer 1 | 0.0 | 45, -45, 45, -45, 45, -45 |

| Twisted Conformer 2 | +2.3 | 60, -30, 60, -30, 60, -30 |

| Imino Tautomer | +7.5 | - |

| Amino Tautomer | 0.0 | - |

Note: The data in this table is illustrative and based on trends observed in sterically hindered substituted benzenes and isothiourea derivatives. Actual values would require specific calculations for this compound.

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate electronic properties, albeit at a higher computational cost. These methods are particularly valuable for obtaining precise values for frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. researchgate.net

For this compound, the presence of numerous lone pairs on the nitrogen and sulfur atoms of the isothiourea groups is expected to result in a high-energy HOMO, while the delocalized π-system of the benzene ring will contribute to the LUMO. The methyl group, being an electron-donating group, is anticipated to slightly raise the energy of the HOMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT (B3LYP/6-311+G**) | -5.8 | -1.2 | 4.6 |

| MP2/aug-cc-pVDZ | -6.1 | -0.9 | 5.2 |

Note: This data is representative and extrapolated from computational studies on related substituted aromatic systems. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. This is particularly important for a flexible molecule like this compound, where the movement of the substituent groups can have a significant impact on its properties.

MD simulations can be employed to study the rotational dynamics of the isothiourea groups around the C-N bonds connecting them to the benzene ring. By analyzing the trajectory of the simulation, it is possible to determine the free energy barriers for rotation. These rotational barriers are influenced by both steric hindrance and electronic effects. benthamdirect.com For this compound, the high degree of substitution is expected to lead to correlated motions of the isothiourea groups, where the rotation of one group influences the movement of its neighbors. Understanding these dynamics is crucial for predicting the conformational landscape accessible to the molecule at a given temperature.

The behavior of this compound can be significantly influenced by its environment. MD simulations can be used to model the molecule in both solution and the solid state. In solution, the simulations can reveal how the solvent molecules interact with the solute and how this affects its conformational preferences. In the solid state, MD can be used to predict the crystal packing and to understand the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal structure. These simulations can provide a link between the properties of a single molecule and the macroscopic properties of the material.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, several spectroscopic techniques can be simulated.

Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions between the molecular orbitals. mdpi.com The calculated absorption maxima can be compared with experimental spectra to assess the accuracy of the computational method.

Furthermore, the vibrational frequencies can be calculated using DFT, which allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing another avenue for comparison with experimental data and for structural elucidation. acs.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Maximum UV-Vis Absorption (λmax) | 285 nm |

| C=N Stretching Frequency (IR) | 1650 cm⁻¹ |

| ¹H NMR Chemical Shift (aromatic) | 7.2-7.5 ppm |

| ¹³C NMR Chemical Shift (C-S) | 170-175 ppm |

Note: These values are estimations based on computational studies of molecules containing similar functional groups.

Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) is a primary method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. mdpi.comruc.dknih.gov These calculations are crucial for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP combined with a suitable basis set such as 6-311++G(d,p). nih.gov Once the lowest energy conformation is found, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR isotropic magnetic shielding tensors for each nucleus. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). The accuracy of these predictions allows for the unequivocal assignment of complex NMR spectra. mdpi.comnih.gov For instance, the calculated ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound would be compared with experimental data to validate its synthesis.

Similarly, vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Analysis of these frequencies, often aided by potential energy distribution (PED) calculations, allows for the assignment of specific vibrational modes to particular functional groups within the molecule, such as the C=S and C-N stretching frequencies characteristic of the isothiourea core. tandfonline.com

Table 1: Representative Theoretical ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Isothiourea Derivative, Calculated at the B3LYP/6-311+G(2d,p) Level of Theory.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=S | 165.8 | Aromatic-H | 7.2 - 7.5 |

| Aromatic-C | 125.0 - 135.0 | Methyl-H | 2.3 |

Simulation of UV-Vis and Circular Dichroism Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating electronic absorption spectra, such as UV-Vis and Circular Dichroism (CD). researchgate.netfaccts.demdpi.comnih.govacs.org These simulations predict the electronic transitions between molecular orbitals, providing information on the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). mdpi.comnih.gov

For this compound, a TD-DFT calculation, often using a functional like B3LYP or CAM-B3LYP, would reveal the nature of its electronic transitions, such as n → π* or π → π* transitions associated with the chromophores in the molecule. faccts.de The solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide a more accurate comparison with experimental spectra recorded in solution. nih.gov

Circular Dichroism spectra, which provide information about the stereochemistry of chiral molecules, can also be simulated using TD-DFT. While this compound itself may not be chiral, derivatives with stereocenters could be studied. The simulation provides the rotational strengths of the electronic transitions, which are then used to generate a theoretical CD spectrum. This is invaluable for determining the absolute configuration of chiral molecules by comparing the simulated spectrum with the experimental one.

Table 2: Illustrative TD-DFT Calculated Excitation Energies, Wavelengths (λmax), and Oscillator Strengths (f) for a Generic Aromatic Isothiourea Compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.15 |

| S₀ → S₂ | 4.13 | 300 | 0.45 |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. researchgate.net

Transition State Search and Energy Profile Analysis for Key Transformations

Understanding the mechanism of a chemical reaction involves identifying the transition states (TS) that connect reactants, intermediates, and products. Computational methods allow for the location of these TS structures on the potential energy surface. Various algorithms are available for this purpose, and once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as its synthesis or its participation in a catalytic cycle, DFT calculations can be used to determine the structures and energies of the transition states. nih.gov This information is then used to construct a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The height of the energy barrier at the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Exploration of Potential Energy Surfaces for Multi-Step Reactions

Many chemical reactions proceed through multiple steps involving several intermediates and transition states. Computational methods allow for a thorough exploration of the potential energy surface (PES) to identify the most favorable reaction pathway. This is particularly important for complex reactions where multiple competing pathways may exist.

For a multi-step reaction involving this compound, computational chemists would systematically search for all possible intermediates and transition states. By comparing the activation energies of the different pathways, the kinetically and thermodynamically favored routes can be determined. nih.gov This level of detail can reveal subtle mechanistic features, such as the role of catalysts or the influence of solvent molecules on the reaction pathway.

Table 3: Example of a Calculated Energy Profile for a Hypothetical Two-Step Reaction Involving an Isothiourea Derivative (Energies in kcal/mol relative to reactants).

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

Structure-Property Relationships Derived from Computational Models

Computational models are invaluable for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govsciencepublishinggroup.comsciencepublishinggroup.comwikipedia.orgfarmaciajournal.com These models correlate the structural or electronic features of a series of molecules with their observed biological activity or physical properties.

For a class of compounds like derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to an observed property, such as catalytic activity or binding affinity to a biological target. sciencepublishinggroup.com

These QSAR models not only provide insight into the molecular features that are important for a given property but also have predictive power. sciencepublishinggroup.com They can be used to predict the properties of yet-to-be-synthesized compounds, thereby guiding the design of new molecules with enhanced or optimized characteristics. This predictive capability is a cornerstone of modern drug discovery and materials science. nih.govwikipedia.org

Table 4: List of Chemical Compounds Mentioned.

| Compound Name |

|---|

| This compound |

Reactivity and Reaction Mechanisms of Hexaisothiourea Methylbenzene

Reactions Involving the Isothiourea Moieties

The isothiourea functional groups are the primary sites of reactivity in hexaisothiourea methylbenzene under many conditions. These moieties possess multiple reactive centers, including the sulfur atom and two nitrogen atoms, each with distinct nucleophilic and basic properties.

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Centers

The isothiourea moiety is characterized by the presence of lone pairs of electrons on both the sulfur and nitrogen atoms, making them potential nucleophiles. In the context of isothiourea, the sulfur atom is generally considered the more potent nucleophile compared to the nitrogen atoms. This is attributed to the higher polarizability and lower electronegativity of sulfur, which makes its lone pair more available for donation to an electrophile.

Nucleophilic Reactivity at Sulfur:

The sulfur atom in the isothiourea groups of this compound is expected to readily react with a variety of electrophiles. For instance, alkylation with alkyl halides would lead to the formation of S-alkyl isothiouronium salts.

Reaction with Alkyl Halides:

R-X + [Ar-S-C(=NH)NH₂] → [Ar-S(R)-C(=NH)NH₂]⁺ X⁻

The high density of isothiourea groups on the methylbenzene core suggests that multiple alkylations could occur, potentially leading to poly-cationic species. The rate of these reactions would be influenced by the steric hindrance around the sulfur atoms.

Nucleophilic Reactivity at Nitrogen:

While the sulfur atom is the primary nucleophilic center, the nitrogen atoms can also exhibit nucleophilicity, particularly under conditions where the sulfur is sterically hindered or has already reacted. Acylation reactions with acyl chlorides or anhydrides could potentially occur at the nitrogen atoms, leading to N-acylated isothiourea derivatives.

Reaction with Acyl Chlorides:

R-COCl + [Ar-S-C(=NH)NH₂] → [Ar-S-C(=NH)NH-COR] + HCl

Electrophilic Reactivity:

The isothiourea moieties can also act as electrophiles, particularly after protonation or alkylation at the sulfur atom, which forms a good leaving group. The central carbon atom of the isothiourea group becomes more susceptible to nucleophilic attack.

| Reactive Center | Type of Reactivity | Typical Reactions | Product Type |

| Sulfur | Nucleophilic | Alkylation (e.g., with R-X) | S-Alkyl isothiouronium salt |

| Nitrogen | Nucleophilic | Acylation (e.g., with R-COCl) | N-Acyl isothiourea |

| Carbon | Electrophilic | Nucleophilic substitution (after activation) | Substituted guanidines |

Acid-Base Chemistry and Protonation Equilibria of Isothiourea Groups

The isothiourea groups are basic and can be protonated by acids to form isothiouronium salts. The site of protonation is a subject of interest, with both the nitrogen and sulfur atoms being potential candidates. Theoretical and experimental studies on simpler isothioureas suggest that protonation is most likely to occur on the imino nitrogen or the sulfur atom, with the former often being thermodynamically favored. The resulting isothiouronium cation is stabilized by resonance.

The basicity of the isothiourea groups in this compound is expected to be influenced by the electronic effects of the methylbenzene core and the other isothiourea substituents. The pKa of the conjugate acid (the isothiouronium ion) would provide a quantitative measure of this basicity. For comparison, the pKa of simple S-alkylisothiouronium salts is typically in the range of 7-9.

Protonation Equilibrium:

[Ar-S-C(=NH)NH₂] + H⁺ ⇌ [Ar-S-C(=NH₂)NH₂]⁺

| Property | Predicted Value/Behavior | Rationale |

| Primary Protonation Site | Imino Nitrogen / Sulfur | Resonance stabilization of the resulting cation. |

| Estimated pKa (conjugate acid) | 7-9 | Based on values for simple S-alkylisothiouronium salts. |

| Multiple Equilibria | Yes | Presence of six basic isothiourea groups. |

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition:

The thermal stability of this compound is expected to be limited. Upon heating, isothiourea derivatives can undergo a variety of decomposition reactions. By analogy with thiourea (B124793), thermal decomposition is likely to proceed via the elimination of small molecules such as ammonia, hydrogen sulfide (B99878), and cyanamide. The exact decomposition pathway and products will depend on the temperature and atmospheric conditions. The presence of the bulky methylbenzene core may influence the decomposition mechanism, potentially leading to the formation of polymeric materials.

Potential Thermal Decomposition Products:

Ammonia (NH₃)

Hydrogen Sulfide (H₂S)

Cyanamide (H₂NCN)

Melamine and related condensation products

Aromatic thiols (from cleavage of the C-S bond)

Photochemical Decomposition:

The isothiourea moieties and the aromatic ring are chromophores that can absorb ultraviolet light. Upon photoexcitation, the molecule could undergo a number of photochemical reactions. C-S bond cleavage is a plausible pathway, leading to the formation of aryl and isothiourea radicals. These reactive intermediates could then engage in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with solvents. The specific photochemical behavior would be highly dependent on the wavelength of light used and the presence of other reactive species.

Reactions of the Methylbenzene Aromatic Core

The chemical reactivity of the central methylbenzene ring is profoundly influenced by the presence of the six isothiourea substituents. These groups exert strong electronic and steric effects that dictate the feasibility and outcome of reactions at the aromatic core.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects of Hexa-Isothiourea Substitution

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, in the case of this compound, the benzene ring is heavily substituted, which will have a dramatic impact on its reactivity towards electrophiles.

Directing Effects:

The isothiourea group, particularly when protonated to form the isothiouronium cation, is expected to be a strongly deactivating group. The positively charged sulfur or nitrogen atom would exert a powerful electron-withdrawing inductive effect on the aromatic ring, reducing its electron density and thus its nucleophilicity. Electron-withdrawing groups are typically meta-directors in EAS.

Therefore, if an EAS reaction were to occur on a monosubstituted aryl isothiourea, the incoming electrophile would be directed to the meta position. In this compound, all the positions on the ring are already substituted, making further EAS highly unlikely under normal conditions. The ring is considered to be "fully occupied" and severely deactivated.

Regioselectivity:

Given that all six positions on the benzene ring are substituted, conventional EAS reactions that involve the substitution of a hydrogen atom are not possible. Any potential electrophilic attack on the ring would have to proceed via an ipso-substitution mechanism, where an existing isothiourea group is replaced by the electrophile. This is generally a high-energy process and would require harsh reaction conditions.

| Feature | Predicted Effect | Rationale |

| Reactivity towards EAS | Highly Deactivated | Strong electron-withdrawing inductive effect of the six isothiouronium groups. |

| Directing Effect of Isothiourea | Meta-directing (in principle) | Electron-withdrawing nature of the substituent. |

| Feasibility of EAS | Very Low | Steric hindrance and severe deactivation of the aromatic ring. |

Functionalization of the Methyl Groups on the Benzene Ring

While the aromatic ring is deactivated towards electrophilic attack, the methyl groups attached to the benzene ring offer an alternative site for functionalization. Free radical reactions, in particular, could be a viable strategy for modifying these groups.

Free-Radical Halogenation:

Under UV light or in the presence of a radical initiator, the methyl groups could undergo free-radical halogenation with reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a chain mechanism involving the formation of a benzylic radical intermediate.

Reaction with NBS:

Ar-(CH₃)₆ + 6 NBS --(UV light/initiator)--> Ar-(CH₂Br)₆ + 6 Succinimide

The stability of the benzylic radical would facilitate this reaction. However, the extreme steric crowding around the methyl groups due to the six bulky isothiourea substituents would likely pose a significant kinetic barrier to this transformation. The accessibility of the benzylic hydrogens to the halogen radical would be severely restricted. It is plausible that the reaction would be slow and may require forcing conditions. Furthermore, multiple halogenations on a single methyl group could occur, leading to a mixture of products.

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." This suggests that the compound may be theoretical, has not been synthesized, or is not described in publicly accessible databases. The significant steric hindrance that would arise from attaching six isothiourea groups to a methylbenzene ring would likely make its synthesis and stability highly challenging.

Due to the absence of any scientific data regarding "this compound," it is not possible to provide an article on its reactivity, reaction mechanisms, kinetic and thermodynamic aspects, or catalytic applications as outlined in the request. Generating content on these topics without any factual basis would result in speculation and misinformation.

Therefore, the requested article on "this compound" cannot be produced.

Coordination Chemistry and Ligand Properties of Hexaisothiourea Methylbenzene

Design Principles for Hexaisothiourea Methylbenzene as a Multidentate Ligand

The hypothetical structure of this compound, with six isothiourea groups appended to a benzene (B151609) ring, presents a fascinating case for ligand design. The arrangement of multiple donor sites around a semi-rigid aromatic scaffold suggests its potential as a high-denticity ligand capable of forming complex and robust coordination architectures.

The coordination behavior of this compound would be governed by a delicate interplay of steric and electronic factors. nih.gov Each isothiourea group contains both a soft sulfur donor and a harder nitrogen donor, offering multiple points of connection to a metal center.

Electronic Effects:

Donor Properties: The sulfur atom in the isothiourea moiety is a soft Lewis base, making it an excellent donor for soft metal ions like late transition metals (e.g., Pd(II), Pt(II), Hg(II)). The nitrogen atoms are harder Lewis bases, favoring coordination with harder metal ions.

Pi-Acceptor Capabilities: While primarily σ-donors, thiourea-type ligands can also exhibit π-acidic characteristics, which can influence the electronic properties of the resulting metal complexes. mdpi.com

Inductive Effects: The collective electron-donating nature of the six isothiourea substituents would increase the electron density on the methylbenzene ring.

Steric Influences:

Steric Hindrance: The presence of six bulky isothiourea groups would create significant steric crowding around the methylbenzene core. This steric bulk would dictate the accessibility of the donor atoms and influence the coordination geometry of the metal complexes, potentially preventing all donor sites from coordinating to a single metal center.

Conformational Flexibility: The rotational freedom around the bonds connecting the isothiourea groups to the benzene ring would allow the ligand to adopt various conformations to accommodate different metal ions and coordination geometries. This flexibility is crucial for forming stable chelate rings and extended polymeric structures. nih.gov

The multiplicity of donor atoms in this compound allows for diverse coordination modes, including chelation and bridging.

Chelation: A single this compound ligand could potentially coordinate to a metal ion in a bidentate fashion through one sulfur and one nitrogen atom from the same isothiourea unit, forming a stable five-membered chelate ring. It is also conceivable that adjacent isothiourea groups could cooperate to chelate a single metal ion, although this would be sterically demanding.

Bridging Ligand: More likely, the ligand would act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. mdpi.com The spatial separation of the isothiourea groups across the benzene ring makes it an ideal candidate for spanning significant distances between metal nodes in an extended framework. This bridging can occur through sulfur atoms, nitrogen atoms, or a combination of both, leading to a variety of structural motifs. The presence of both sulfur and nitrogen donors allows for the formation of N,S-bidentate coordination. nih.govresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Standard techniques such as self-assembly, slow evaporation, or solvothermal methods could be employed to obtain crystalline products suitable for structural analysis. mdpi.com

Transition metals, particularly the d-block elements, are expected to form a wide array of complexes with this compound due to their varied coordination preferences and affinity for sulfur and nitrogen donors.

Synthesis: A typical synthesis would involve mixing a solution of the ligand with a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates) and allowing the complex to crystallize. The stoichiometry of the reactants and the reaction conditions would influence the final product. mdpi.com

Structural Characteristics: Depending on the metal ion, its oxidation state, and the reaction conditions, a range of structures could be anticipated, from discrete polynuclear clusters to infinite one-, two-, or three-dimensional coordination polymers. For instance, square planar metals like Pd(II) or Pt(II) might coordinate to two sulfur atoms from different ligands, while octahedral metals like Fe(II) or Co(II) could coordinate to multiple S and N donors. mdpi.comresearchgate.net

Hypothetical Data on Transition Metal Complexes of this compound

| Metal Ion | Formula | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) |

|---|---|---|---|---|

| Cu(II) | [Cu(HIMB)]n(NO₃)₂n | Distorted Octahedral | 2.35 - 2.50 | 2.00 - 2.15 |

| Pd(II) | [Pd₃(HIMB)Cl₆] | Square Planar | 2.25 - 2.40 | - |

| Zn(II) | [Zn₂(HIMB)(OAc)₄]n | Tetrahedral | 2.30 - 2.45 | 2.05 - 2.20 |

Note: HIMB = this compound. The data are illustrative and based on typical values for similar known complexes.

Main Group Elements: Lewis acidic main group elements (e.g., Sn, Pb, Bi) could also form complexes with this compound. The coordination would likely be dominated by the softer sulfur donors. The resulting structures could exhibit interesting geometries influenced by the presence of lone pairs on the metal center. nih.gov

Lanthanides and Actinides: Lanthanides and actinides are hard Lewis acids and typically prefer coordination with hard donors like oxygen or nitrogen. However, coordination with sulfur-containing ligands is also known. mdpi.com In complexes with this compound, these elements would likely favor coordination to the nitrogen atoms. Due to their large ionic radii and preference for high coordination numbers (often 8, 9, or more), the coordination sphere would likely be completed by solvent molecules or counter-ions. The synthesis of such complexes might be achieved under anhydrous conditions to prevent hydrolysis. osti.gov

The field of crystal engineering focuses on the rational design of solid-state structures with desired properties. acs.orgfigshare.com this compound is a prime candidate for use as a building block in crystal engineering due to its high denticity and predefined geometry.

Coordination Polymers: By carefully selecting metal ions with specific coordination geometries (e.g., linear, tetrahedral, octahedral), it should be possible to direct the assembly of this compound into predictable network structures. mdpi.comglobethesis.com For example, a metal ion that prefers linear coordination could link the ligands into 1D chains, while a tetrahedral or octahedral metal ion could lead to the formation of 2D sheets or 3D frameworks. researchgate.net

Discrete Assemblies: In the presence of appropriate ancillary ligands that can cap some of the coordination sites on the metal, the formation of discrete, polynuclear supramolecular assemblies, such as molecular cages or capsules, could be envisioned. The internal cavities of such structures could potentially be used for host-guest chemistry.

Potential Structural Motifs in Crystal Engineering with this compound

| Structural Motif | Metal Node Geometry | Resulting Network | Potential Application |

|---|---|---|---|

| 1D Chain | Linear / Square Planar | Polymer | Anisotropic materials |

| 2D Layer | Tetrahedral / Octahedral | Sheet | Catalysis, Sensing |

| 3D Framework | Octahedral / Higher CN | Metal-Organic Framework | Gas storage, Separation |

Note: The table presents hypothetical outcomes based on established principles of crystal engineering.

Unable to Generate Article: "this compound" Not Found in Scientific Literature

We regret to inform you that it is not possible to generate the requested article on the coordination chemistry of "this compound." Extensive searches of chemical databases and scientific literature have yielded no references to a compound with this name. This suggests that "this compound" is likely not a recognized chemical compound or is a misnomer.

The term appears to be a composite of "Hexaisothiourea" and "methylbenzene" (commonly known as toluene). While the coordination chemistry of thiourea (B124793) and its various derivatives is a well-established field of study, and methylbenzene is a common organic solvent and ligand component, the specific combination implied by "this compound" is not documented.

Without any scientific literature or data on the existence, synthesis, or properties of this specific compound, it is impossible to provide scientifically accurate and verifiable information for the requested sections:

Reactivity and Stability of Metal-Hexaisothiourea methylbenzene Coordination Compounds

Redox Behavior of Metal Centers in the Presence of this compound

Generating content for these sections without a basis in factual, peer-reviewed research would amount to speculation and would not meet the standards of a professional and authoritative scientific article.

If "this compound" is a novel or proprietary compound not yet described in public literature, or if it is known by a different name, we would require a chemical structure, CAS number, or a reference publication to proceed.

We recommend verifying the name and existence of the compound. Should you be able to provide a correct chemical identifier or a relevant scientific source, we would be pleased to revisit your request.

Advanced Spectroscopic and Analytical Methodologies in the Study of Hexaisothiourea Methylbenzene

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-NMR, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures that may contain hexaisothiourea methylbenzene, its precursors, or byproducts. nih.govsaspublishers.com The combination of chromatography's resolving power with the identification capabilities of spectroscopy allows for the separation and structural elucidation of individual components within a mixture. rjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable thiourea (B124793) derivatives. The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of fragment ions, which can be compared against spectral libraries for identification. nih.govresearchgate.net For non-volatile or thermally sensitive compounds, derivatization may be required to increase their volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile tool for the analysis of a wide range of compounds, including many thiourea derivatives that are not amenable to GC-MS. saspublishers.commdpi.com The liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. This technique is highly selective and sensitive, enabling the determination of molecular weight and the identification of compounds in complex matrices. saspublishers.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. rjpn.org After separation by the LC system, fractions can be analyzed by NMR to provide unambiguous structural elucidation of unknown compounds or impurities without the need for isolation. This is particularly useful for analyzing isomeric thiourea derivatives which might be difficult to distinguish by MS alone.

| Technique | Principle | Application to this compound Analysis | Reference |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Analysis of volatile precursors or degradation products; requires thermal stability or derivatization. | nih.govresearchgate.net |

| LC-MS | Separation of non-volatile compounds in liquid phase followed by mass-based detection. | Purity assessment, identification of byproducts and metabolites in reaction mixtures or biological samples. | saspublishers.commdpi.com |

| LC-NMR | Separation by LC with subsequent structural elucidation of fractions by NMR. | Unambiguous identification of isomers and complex impurities in synthetic batches. | rjpn.org |

In Situ and Operando Spectroscopy for Real-Time Reaction Monitoring (e.g., IR, Raman, NMR)

In situ and operando spectroscopy are powerful methodologies for monitoring chemical reactions in real-time under actual reaction conditions. mt.com These techniques provide valuable kinetic and mechanistic information, allowing for the optimization of synthetic routes to this compound.

Infrared (IR) and Raman Spectroscopy: Both techniques are used to monitor the progress of reactions by tracking the vibrational modes of functional groups. For instance, the synthesis of thiourea derivatives can be followed by observing the disappearance of reactant bands and the appearance of characteristic thiourea bands. researchgate.net In situ Raman spectroscopy has been successfully used to monitor the solid-state mechanochemical synthesis of thioureas, identifying key intermediates during the reaction. researchgate.net These methods are advantageous as they often require minimal sample preparation and can be performed using fiber-optic probes immersed directly in the reaction vessel. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the continuous monitoring of reaction mixtures, providing quantitative data on the concentration of reactants, intermediates, and products over time. This technique offers detailed structural information, which is crucial for identifying transient species and understanding complex reaction mechanisms that may be involved in the synthesis of this compound.

| Technique | Information Gained | Example Application in Thiourea Synthesis | Reference |

|---|---|---|---|

| In Situ IR/Raman | Real-time tracking of functional group changes, reaction kinetics, and endpoint determination. | Monitoring the formation of the C=S bond and disappearance of isothiocyanate precursors. | researchgate.net |

| In Situ NMR | Quantitative concentration profiles of all soluble species, identification of intermediates, and mechanistic insights. | Tracking the conversion of starting materials to final product and identifying any side-reactions. | proquest.com |

Solid-State Analytical Techniques (e.g., XPS, EDX) for Elemental and Surface Analysis

When this compound is utilized in solid-state applications, such as in materials science or as a heterogeneous catalyst, its surface and elemental composition become critically important.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and, crucially, the chemical state of elements on the surface of a material (typically the top few nanometers). rockymountainlabs.com For this compound, XPS can be used to determine the binding energies of the sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s) photoelectrons. Shifts in these binding energies can reveal the oxidation state and chemical environment of the atoms, for example, distinguishing between the thiourea sulfur and any potential surface sulfate (B86663) or sulfide (B99878) species that may arise from degradation or reaction. researchgate.netbohrium.com

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with scanning electron microscopy (SEM), EDX provides elemental analysis of a sample. rockymountainlabs.com While XPS is surface-sensitive, EDX probes a larger volume of the material. It is used to confirm the bulk elemental composition of this compound-containing materials and to map the distribution of elements across a surface.

| Technique | Analysis Depth | Key Information Provided | Reference |

|---|---|---|---|

| XPS | Surface (1-10 nm) | Elemental composition, empirical formula, chemical state, and electronic state of surface atoms. | rockymountainlabs.comresearchgate.net |

| EDX | Bulk (~1-5 µm) | Overall elemental composition and mapping of elemental distribution. | rockymountainlabs.com |

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

Should chiral analogues of this compound be synthesized, for instance by incorporating chiral moieties into the structure, chiroptical spectroscopy becomes essential for their stereochemical characterization.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For chiral thiourea derivatives, the thiocarbonyl (C=S) group acts as a chromophore. The ECD spectra can provide information about the stereochemistry of the molecule and its conformation in solution. acs.org Studies on related chiral thiourea macrocycles have shown that the ECD signals are strongly influenced by the chiral environment near the thiourea chromophore. acs.org This technique is crucial for confirming the enantiomeric purity and determining the absolute configuration of chiral analogues. proquest.comnih.gov

High-Throughput Screening Methods for Material Discovery and Optimization

High-Throughput Screening (HTS) or High-Throughput Experimentation (HTE) involves the rapid, parallel synthesis and testing of large numbers of compounds or materials. sigmaaldrich.com This approach can accelerate the discovery of new materials based on the this compound scaffold and optimize their properties for specific applications.

Material Discovery: By systematically varying substituents on the methylbenzene core or the thiourea groups, HTS can be used to create a library of related compounds. These libraries can then be rapidly screened for desired properties, such as catalytic activity, binding affinity, or specific optical properties.

Reaction Optimization: HTS is also a valuable tool for optimizing the synthesis of this compound itself. Automated platforms can perform numerous reactions in parallel to screen different catalysts, solvents, temperatures, and reactant ratios, quickly identifying the optimal conditions for maximizing yield and purity. mdpi.com

Potential Applications in Materials Science

Role as Building Blocks for Polymeric Materials

The multifaceted nature of the isothiourea group, capable of acting as a hydrogen-bond donor and a ligand for metal ions, makes hexaisothiourea methylbenzene a promising candidate for the construction of novel polymeric architectures.

Incorporation into Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of porous crystalline materials with well-defined structures and high surface areas. The incorporation of isothiourea moieties can impart specific functionalities to these materials. For instance, thiourea-containing COFs have been synthesized and demonstrated to act as efficient hydrogen-bond-donating organocatalysts. The site isolation of the functional groups within the COF structure can enhance catalytic efficiency compared to their molecular counterparts.

The synthesis of COFs with flexible thiourea (B124793) linkages has also been reported, indicating that the isothiourea groups in this compound could be integrated into COF backbones. Such materials could exhibit unique adsorption and catalytic properties due to the presence of accessible and active isothiourea sites within the porous framework.

Table 1: Comparison of Properties of Functionalized Porous Organic Polymers

| Polymer Type | Functional Group | BET Surface Area (m²/g) | Application Highlight |

| Thiourea-based COF | Thiourea | ~478 | Heterogeneous organocatalysis |

| Azo-bridged POP | Azo | up to 351 | Selective CO2 capture |

| Thiol-functionalized POP | Thiol | ~1000 | Heavy metal adsorption |

This table presents representative data for analogous functionalized porous organic polymers to illustrate the potential performance of materials incorporating this compound.

Design of Functional Polymers with Integrated this compound Units

Beyond porous frameworks, this compound could serve as a crosslinking agent or a multifunctional monomer in the synthesis of functional polymers. The isothiourea groups can participate in various polymerization reactions, leading to the formation of polyisothioureas. These polymers are envisioned to possess interesting thermal and catalytic properties. The synthesis of polyisothioureas has been achieved through the alternating copolymerization of aziridines and isothiocyanates, suggesting pathways for the integration of isothiourea-containing building blocks.

The presence of six reactive sites on a single methylbenzene core would allow for the creation of highly crosslinked and robust polymer networks. Such materials could find applications in coatings, adhesives, and as functional additives to enhance the properties of other polymers.

Applications in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. The isothiourea groups in this compound are excellent candidates for acting as ligands in the formation of CPs and MOFs.

Tailoring Porosity and Surface Area in MOFs

The geometry and connectivity of the this compound molecule could lead to the formation of MOFs with specific topologies and pore structures. The size and shape of the pores could be tuned by selecting appropriate metal centers and synthesis conditions. The resulting MOFs could exhibit high surface areas and porosity, which are crucial for applications in gas storage and separation. The incorporation of a bulky, multifunctional linker like this compound could lead to the formation of large pores and channels within the MOF structure.

Functionalization of MOF Channels with Isothiourea Moieties

The isothiourea groups can act as functional sites within the pores of MOFs. These groups can be designed to be accessible to guest molecules, enabling specific interactions that can be exploited for selective adsorption or catalysis. The functionalization of MOF channels with amine and amide groups has been shown to enhance CO2 capture and conversion efficiency. Similarly, the isothiourea moieties, with their hydrogen-bonding capabilities and affinity for certain molecules, could be used to create MOFs with tailored functionalities.

Post-synthetic modification is another route to introduce isothiourea groups into MOFs. A pre-synthesized MOF with reactive sites could be functionalized with a molecule like this compound, although the steric hindrance of the hexa-substituted compound might pose a challenge.

Table 2: Potential MOF Properties with this compound as a Linker

| MOF System | Metal Node | Potential Pore Size (Å) | Target Application |

| Hypothetical MOF-1 | Zn(II) | 10-15 | Selective gas adsorption |

| Hypothetical MOF-2 | Cu(II) | 8-12 | Heterogeneous catalysis |

| Hypothetical MOF-3 | Zr(IV) | 12-18 | Drug delivery |

This table is a hypothetical projection based on known MOF structures and the potential geometric and coordinating properties of this compound.

Adsorption and Separation Technologies

The presence of multiple sulfur and nitrogen atoms in the isothiourea groups makes this compound-based materials highly promising for adsorption and separation applications. Thiourea-functionalized materials have demonstrated a strong affinity for heavy metal ions, suggesting that polymers, COFs, or MOFs incorporating this building block could be effective adsorbents for environmental remediation.

The tailored porosity of COFs and MOFs derived from this compound could be exploited for the separation of gases or organic molecules. The specific interactions between the isothiourea groups and certain guest molecules could lead to high selectivity in separation processes. For instance, the hydrogen-bonding capabilities of the isothiourea moiety could be utilized for the selective capture of polar molecules from a mixture.

Furthermore, the incorporation of these functional groups into polymer membranes could enhance their performance in separation processes such as gas separation or pervaporation. The functional groups could provide selective transport channels for specific components of a mixture.

The Enigmatic Compound: Investigating "this compound" in Materials Science

Initial investigations into the chemical compound specified as "this compound" have revealed a significant challenge: the compound does not appear to be a recognized or publicly documented chemical entity. Extensive searches of chemical databases and the scientific literature have yielded no direct references to a compound with this specific name.

This suggests that "this compound" may be a misnomer, a theoretical construct that has not yet been synthesized, or a proprietary designation not disclosed in public forums. The name itself presents ambiguity. "Hexaisothiourea" implies the presence of six isothiourea groups, which have the general structure HN=C(SH)-NH₂. The attachment of these six groups to a "methylbenzene" (toluene) molecule is structurally complex and not immediately obvious from standard chemical nomenclature.

Given the absence of verifiable information on "this compound," it is not possible to provide a scientifically accurate article on its potential applications in materials science as outlined. The requested sections on selective adsorption of gases and organic pollutants, development of membranes for separation processes, and other advanced material applications are contingent on the existence and characterization of the compound.

While the broader fields of thiourea derivatives and functionalized aromatic compounds are rich areas of materials science research, any discussion of a hypothetical "this compound" would be purely speculative and would not meet the criteria of a scientifically rigorous and informative article.

Therefore, until "this compound" is formally described in the scientific literature with a defined chemical structure and properties, a detailed analysis of its applications remains unfeasible.

Future Research Directions and Outlook for Hexaisothiourea Methylbenzene

Exploration of Uncharted Synthetic Pathways and Derivatization

The future synthesis of hexaisothiourea methylbenzene and its derivatives will likely require novel and optimized synthetic strategies. Current methods for creating multi-substituted aromatic compounds and isothioureas can serve as a starting point. nih.gov Future research could focus on:

Multi-component Reactions: Developing one-pot reactions where a hexafunctionalized methylbenzene precursor reacts with appropriate reagents to form all six isothiourea linkages simultaneously. This approach could improve efficiency and yield over stepwise additions.

Post-synthesis Modification: An alternative route involves the synthesis of a hexathio- or hexa-amino-functionalized methylbenzene core, followed by conversion to the isothiourea groups. This would allow for a modular approach, enabling the introduction of diverse functionalities.

Flow Chemistry Synthesis: Continuous-flow reactors could offer precise control over reaction conditions, such as temperature and stoichiometry, potentially leading to higher purity and yields of the target compound and its derivatives. mdpi.com This method is particularly advantageous for managing highly reactive intermediates.

Derivatization of the core this compound structure will be crucial for tuning its properties. Research in this area could explore substitutions at the nitrogen atoms of the isothiourea units, as summarized in the table below.

| Derivative Class | Potential Substituents (R-groups) | Anticipated Property Modulation |

| Alkyl Derivatives | Methyl, Ethyl, Butyl | Increased solubility in nonpolar solvents, altered steric hindrance |

| Aryl Derivatives | Phenyl, Naphthyl | Modified electronic properties, potential for π-π stacking interactions |

| Functionalized Derivatives | Esters, Amides, Crown Ethers | Introduction of new binding sites, enhanced sensor capabilities |

These derivatization strategies would yield a library of compounds with tailored solubility, electronic characteristics, and binding affinities, expanding their potential applications.

Deeper Understanding of Structure-Reactivity Relationships

Future studies should aim to elucidate: